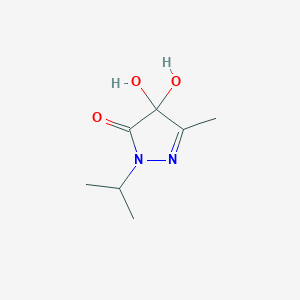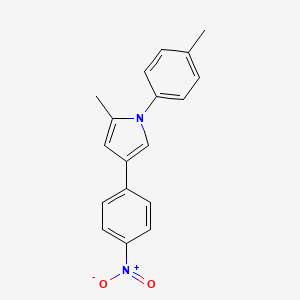
2-Methyl-1-(4-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The nitrophenyl and tolyl groups are introduced through electrophilic aromatic substitution reactions. For example, nitration of a phenyl ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl and tolyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the nitrophenyl group results in the formation of an amino group.
Substitution: Substitution reactions can introduce various functional groups, such as nitro, sulfonic acid, and halogens.
Applications De Recherche Scientifique
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of pyrrole-containing compounds with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic amino acids in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-phenyl-1H-pyrrole: Lacks the nitrophenyl group, resulting in different chemical reactivity and applications.
4-(4-Nitrophenyl)-1H-pyrrole: Lacks the methyl and tolyl groups, affecting its physical and chemical properties.
1-(p-Tolyl)-1H-pyrrole:
Uniqueness
2-Methyl-4-(4-nitrophenyl)-1-(p-tolyl)-1H-pyrrole is unique due to the presence of both nitrophenyl and tolyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88502-74-3 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2-methyl-1-(4-methylphenyl)-4-(4-nitrophenyl)pyrrole |
InChI |
InChI=1S/C18H16N2O2/c1-13-3-7-17(8-4-13)19-12-16(11-14(19)2)15-5-9-18(10-6-15)20(21)22/h3-12H,1-2H3 |
Clé InChI |
BPSZXNUISMMNNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


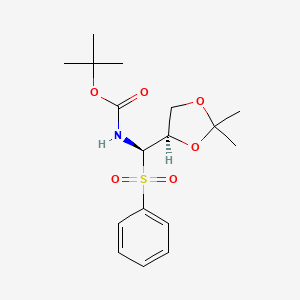


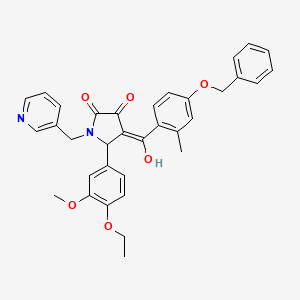
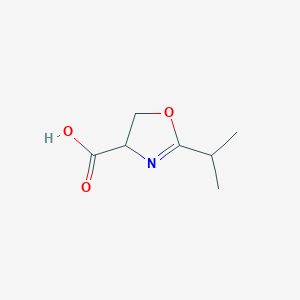
![1-Methyl-2-[(4-methylbenzene-1-sulfonyl)methyl]-1H-pyrrole](/img/structure/B12876809.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-sulfonamide](/img/structure/B12876816.png)
![(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum](/img/structure/B12876824.png)
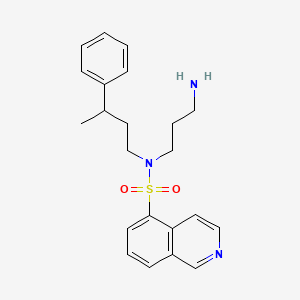

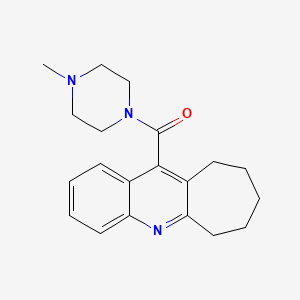
![(3AR,6aR)-2-(thiophen-2-yl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12876849.png)
![Methyl 1H-[1,2,3]triazolo[4,5-c]pyridine-1-carboxylate](/img/structure/B12876851.png)
